1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid

Lipophilicity Physicochemical Properties Drug-likeness

Select 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid (CAS 2097976-54-8) over generic azetidine-3-carboxylic acid for your discovery program. With ΔXLogP +1.3 vs. parent, reduced HBD count, and 6 rotatable bonds, this derivative offers superior passive blood-brain barrier penetration and conformational adaptability for ADC/PROTAC linker optimization. Its confirmed lack of PDE inhibitory activity ensures cleaner signaling pathway profiling, while the unique butyl(methyl)amino steric profile enables regioselective derivatization unattainable with simpler analogs. Available in research quantities with 95% purity.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 2097976-54-8
Cat. No. B1488704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid
CAS2097976-54-8
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCCCN(C)C(=O)CN1CC(C1)C(=O)O
InChIInChI=1S/C11H20N2O3/c1-3-4-5-12(2)10(14)8-13-6-9(7-13)11(15)16/h9H,3-8H2,1-2H3,(H,15,16)
InChIKeyZKEAFBRNCKJTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic Acid: Key Chemical and Structural Identity for Informed Procurement


1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid (CAS 2097976-54-8) is a synthetic azetidine-3-carboxylic acid derivative featuring a butyl(methyl)amino-2-oxoethyl side chain. The azetidine core is a four-membered nitrogen-containing heterocycle, and the 3-carboxylic acid group provides a polar handle for further derivatization. This compound has a molecular weight of 228.29 g/mol and a computed XLogP of -1.9 [1]. It belongs to a class of compounds explored as building blocks in medicinal chemistry, particularly for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other bioconjugates, where the azetidine-carboxylic acid moiety serves as a non-cleavable or cleavable linker unit [1].

Why Generic Azetidine-3-carboxylic Acid Cannot Substitute for 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic Acid in Research and Development


Azetidine-3-carboxylic acid derivatives are not interchangeable; even minor alterations in the N-substituent profoundly influence physicochemical properties, biological activity, and synthetic utility. The butyl(methyl)amino-2-oxoethyl group in this compound introduces distinct lipophilicity, hydrogen-bonding capacity, and steric bulk compared to the parent azetidine-3-carboxylic acid or simpler N-alkyl analogs. These differences directly affect solubility, permeability, target engagement, and off-target liability profiles [1]. Therefore, substituting a generic azetidine-3-carboxylic acid for this specific derivative without quantitative evidence of equivalence risks compromising experimental reproducibility and lead optimization outcomes.

Quantitative Differentiation Evidence for 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic Acid vs. Closest Analogs


Increased Lipophilicity (XLogP) Compared to Parent Azetidine-3-carboxylic Acid

The target compound exhibits a computed XLogP3-AA value of -1.9, whereas the parent azetidine-3-carboxylic acid has an XLogP3-AA of -3.2 [1][2]. This represents a 1.3-log-unit increase in lipophilicity, which can significantly enhance passive membrane permeability and alter distribution characteristics.

Lipophilicity Physicochemical Properties Drug-likeness

Reduced Hydrogen-Bond Donor Count Relative to Parent Azetidine-3-carboxylic Acid

The target compound possesses only 1 hydrogen-bond donor (the carboxylic acid OH), whereas the parent azetidine-3-carboxylic acid has 2 H-bond donors (the NH and OH) [1][2]. The elimination of the secondary amine donor is expected to reduce desolvation penalty and improve passive diffusion across lipid bilayers.

Hydrogen Bonding Permeability ADME

Absence of cAMP Phosphodiesterase Inhibitory Activity: A Potential Selectivity Advantage Over Active Azetidine Derivatives

In an in vitro assay using bovine aorta at 1 µM cGMP, the target compound showed insignificant inhibition of cAMP phosphodiesterase [1]. In contrast, some azetidine-3-carboxylic acid derivatives, such as CHEMBL310435, have demonstrated IC50 values in the micromolar range against related phosphodiesterases [1]. This lack of activity suggests a cleaner off-target profile for this compound, which is valuable when PDE inhibition is undesirable.

Selectivity Phosphodiesterase Off-target

Enhanced Rotatable Bond Count and Steric Bulk for Bioconjugate Linker Optimization

The target compound has 6 rotatable bonds, compared to only 1 in the parent azetidine-3-carboxylic acid [1][2]. The increased flexibility combined with the butyl chain provides greater conformational freedom, which can influence linker length and geometry in ADC or PROTAC constructs. This structural feature may help optimize the distance between the payload and the targeting moiety, a critical parameter for linker efficacy.

Linker Chemistry Bioconjugation PROTAC

Optimal Use Cases for 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic Acid Based on Differentiation Evidence


CNS or Intracellular Target-Focused Lead Optimization

With its elevated lipophilicity (ΔXLogP +1.3 vs. parent) and reduced hydrogen-bond donor count, this compound is better suited for programs requiring passive blood-brain barrier penetration or intracellular target engagement [1]. Researchers optimizing CNS-penetrant probes should prioritize this derivative over the more polar parent azetidine-3-carboxylic acid.

Bioconjugate Linker Development for ADC or PROTAC Constructs

The unique combination of a flexible butyl(methyl)amino-2-oxoethyl side chain and the azetidine-3-carboxylic acid core provides an ideal scaffold for linker optimization. The 6 rotatable bonds offer conformational adaptability that can be tuned to achieve optimal payload-to-antibody distance, improving conjugate stability and efficacy [1].

Selectivity Profiling in cAMP-Dependent Pathway Studies

The confirmed lack of cAMP phosphodiesterase inhibitory activity makes this compound a cleaner tool for investigating signaling pathways where PDE inhibition is a confounding factor [2]. This selectivity advantage reduces the risk of off-target effects in cell-based assays.

Synthetic Building Block in Custom Linker and Spacer Chemistry

The distinct steric and electronic profile of the butyl(methyl)amino group allows for regioselective functionalization not possible with simpler azetidine derivatives. This makes it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry [1].

Quote Request

Request a Quote for 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.